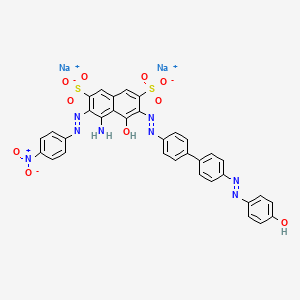

C34H22N8Na2O10S2

Description

Properties

CAS No. |

4335-09-5 |

|---|---|

Molecular Formula |

C34H22N8Na2O10S2 |

Molecular Weight |

812.7 g/mol |

IUPAC Name |

disodium;8-amino-7-[(4-nitrophenyl)diazenyl]-2-[[4-[4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-3,6-disulfonaphthalen-1-olate |

InChI |

InChI=1S/C34H24N8O10S2.2Na/c35-31-30-21(17-28(53(47,48)49)32(31)40-38-24-9-13-26(14-10-24)42(45)46)18-29(54(50,51)52)33(34(30)44)41-39-23-7-3-20(4-8-23)19-1-5-22(6-2-19)36-37-25-11-15-27(43)16-12-25;;/h1-18,43-44H,35H2,(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2 |

InChI Key |

VLFKFKCRUCJVNE-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC=C(C=C6)O.[Na] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Direct Green 6 |

Origin of Product |

United States |

Foundational & Exploratory

C34H22N8Na2O10S2 chemical structure and molecular weight properties

Structural Analysis, Synthesis Pathways, and Toxicological Implications of a Benzidine-Based Trisazo Chromophore[1][2]

Executive Summary & Chemical Identity

Direct Green 96 (often chemically indexed as C.I.[1] Direct Green 6 ) is a high-molecular-weight trisazo dye historically utilized in cellulose dyeing and currently applied in histological research for amyloid fibril detection.[1]

While structurally capable of high-affinity binding to beta-pleated sheets, its core scaffold relies on a benzidine moiety.[1] This structural feature classifies it as a benzidine-congener , necessitating strict safety protocols due to the metabolic release of free benzidine, a Group 1 carcinogen.[1] This guide details its molecular architecture, synthesis logic, and the critical safety boundaries required for its use in modern R&D.

Physicochemical Properties Table[1][3]

| Property | Specification |

| Chemical Name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]-6-[(4-nitrophenyl)azo]-, disodium salt |

| Common Synonyms | Direct Green 6; Diamine Green B; Chlorantine Fast Green BLL |

| Molecular Formula | C₃₄H₂₂N₈Na₂O₁₀S₂ |

| Molecular Weight | 812.70 g/mol |

| CAS Number | 4335-09-5 |

| Chromophore Class | Trisazo (Three -N=N- groups) |

| Solubility | Soluble in water (Dark Green solution); Soluble in Cellosolve; Insoluble in organic solvents.[1][2][3][4] |

| Appearance | Dark green to blackish powder. |

Structural Architecture & Synthesis Logic

The molecular weight of ~813 Da is not arbitrary; it is the sum of a specific modular synthesis designed to extend conjugation (shifting absorption to the green spectrum) while maintaining water solubility via sulfonate groups.

The Trisazo Scaffold

The molecule is constructed around a central H-acid (1-amino-8-naphthol-3,6-disulfonic acid) core, which acts as a bi-functional coupler.[1] The "Green" color arises from the extended conjugation system created by linking three distinct aromatic systems via azo bridges.

-

The Blue/Violet Component: The H-acid coupled with p-Nitroaniline.[1]

-

The Yellow/Red Component: The Benzidine-Phenol chain.

-

Result: The combination absorbs across the visible spectrum, leaving a transmission window in the green region.

Synthesis Workflow (Graphviz Visualization)

The synthesis follows a specific order of operations to prevent unwanted side reactions. The H-acid must be coupled first under acidic conditions, then alkaline, to direct the azo groups to the correct ortho-positions relative to the amino and hydroxyl groups.[1]

Figure 1: Step-wise synthetic pathway of Direct Green 96, highlighting the incorporation of the benzidine moiety which is critical for toxicological assessment.[1][3]

Applications in Research & Development

Amyloid Fibril Detection (Histology)

Similar to Congo Red, Direct Green 96 possesses a planar, hydrophobic structure capable of intercalating into the

-

Mechanism: The planar aromatic rings stack against the flat surfaces of the amyloid fibrils, stabilized by hydrogen bonding from the azo and sulfonate groups.

-

Optical Property: Under polarized light, this supramolecular arrangement induces birefringence (often green/apple-green), confirming the presence of amyloidosis.[1]

Environmental Degradation Models

In environmental engineering, Direct Green 96 serves as a "recalcitrant model" for testing advanced oxidation processes (AOPs).[1] Its complex trisazo structure makes it resistant to standard biodegradation, making it an ideal candidate for testing the efficacy of:

Safety & Toxicology: The Benzidine Risk

Critical Warning for Drug Development Professionals: Direct Green 96 is a benzidine-based dye .[1] Unlike modern dyes synthesized from non-toxic analogues, this compound metabolizes back into its precursors.

Metabolic Cleavage Mechanism

In vivo (and in anaerobic bacterial environments), azoreductase enzymes cleave the azo (

-

Reaction:

[1] -

Result: The central benzidine moiety is released as free Benzidine (4,4'-diaminobiphenyl) .[1]

Carcinogenicity

Free benzidine is a Group 1 Carcinogen (IARC) and a known human bladder carcinogen.[1]

-

Mechanism: Benzidine undergoes N-acetylation and N-oxidation in the liver, forming electrophilic nitrenium ions that bind covalently to DNA (specifically guanine bases), causing mutations.[1]

Handling Protocol (Self-Validating Safety System)

To ensure safety when handling C34H22N8Na2O10S2, adopt the following "Zero-Exposure" protocol:

-

Containment: Weigh powder only inside a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood with HEPA filtration.

-

Solvent Handling: solubilize immediately to reduce dust hazard.

-

Deactivation (Spill Response): Do not just wipe. Use an oxidative destruction method.

-

Protocol: Apply 10% Sodium Hypochlorite (Bleach) or Potassium Permanganate solution to the spill. This oxidatively cleaves the aromatic rings, destroying the planar structure and reducing mutagenicity potential before cleanup.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9570172, Direct Green 6.[1] PubChem. Available at: [Link][1]

-

World Dye Variety. Direct Green 6: Properties and Manufacturing Methods. Available at: [Link][1]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Benzidine-based dyes: Human health tier II assessment.[1][2] Australian Government Department of Health. Available at: [Link]

-

StainsFile. Direct Dyes for Staining Amyloid.[5][6] Available at: [Link][1]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzidine.[7] Available at: [Link][1]

Sources

- 1. CAS 4335-09-5: Direct Green 6 | CymitQuimica [cymitquimica.com]

- 2. Direct Green | C34H24N8O10S2 | CID 135422069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. stainsfile.com [stainsfile.com]

- 6. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]

- 7. nj.gov [nj.gov]

An In-depth Technical Guide to the Safety of Direct Green 6 (CAS 4335-09-5)

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Dichotomy of Color and Concern

Direct Green 6 (CAS 4335-09-5), a trisazo dye, has a history of extensive use in coloring cellulosic materials such as cotton, paper, and leather due to its vibrant green hue and effective dyeing properties.[1][2][3] However, beneath its chromatic utility lies a significant toxicological concern that has led to its regulation and prohibition in numerous jurisdictions. This guide provides a comprehensive safety and handling overview of Direct Green 6, with a core focus on the scientific principles underpinning its hazards and the necessary control measures for safe laboratory and industrial use. The central thesis of this guide revolves around the potential for Direct Green 6 to metabolize into benzidine, a known human carcinogen, a fact that dictates every aspect of its risk assessment and safety protocols.[4][5]

Chemical and Physical Identity

A foundational understanding of a substance's properties is paramount to anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Source(s) |

| Chemical Name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-[2-[4'-[2-(4-hydroxyphenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-3-[2-(4-nitrophenyl)diazenyl]-, sodium salt (1:2) | [2] |

| CAS Number | 4335-09-5 | [1][2][3] |

| C.I. Number | 30295 | [3][5] |

| Molecular Formula | C₃₄H₂₂N₈Na₂O₁₀S₂ | [1][3] |

| Molecular Weight | 812.70 g/mol | [1][3] |

| Appearance | Dark green to blackish or deep purple powder.[1][3][6] | [1][3][6] |

| Solubility | Soluble in water (≥30 g/L at 80°C), slightly soluble in ethanol, and insoluble in many organic solvents.[1][3][6] | [1][3][6] |

The Core Hazard: A Precursor to Carcinogenicity

The primary and most severe hazard associated with Direct Green 6 is its classification as a benzidine-based azo dye.[4][5] The azo linkages (-N=N-) in the dye molecule can be cleaved under specific conditions, leading to the release of benzidine, a compound classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[4] This metabolic conversion is the causal link behind the dye's own carcinogenic potential.

Mechanism of Carcinogenic Amine Release

The reductive cleavage of the azo bond can occur through various biological and chemical processes:

-

Metabolic Conversion: In vivo, enzymes present in the liver and intestinal microflora can metabolize the dye, breaking the azo bonds and releasing benzidine.[4]

-

Environmental Degradation: Certain environmental conditions can also lead to the degradation of the dye and the formation of these hazardous amines.

This potential for releasing a known carcinogen necessitates stringent control measures, as exposure to the dye is effectively a potential exposure to benzidine.

GHS Classification and Hazard Statements

Based on available data, Direct Green 6 is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[7]

-

H350: May cause cancer.[7]

-

H410: Very toxic to aquatic life with long-lasting effects.[7]

The corresponding precautionary statements underscore the need for extreme caution:

-

P201: Obtain special instructions before use.[7]

-

P273: Avoid release to the environment.[7]

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.[7]

-

P501: Dispose of contents/container in accordance with local regulations.[7]

Toxicological Profile

The toxicological data for Direct Green 6 are primarily driven by its carcinogenic potential.

-

Acute Toxicity: The oral LD50 in rats is reported as 14730 mg/kg, indicating low acute toxicity via ingestion. However, this value does not reflect the long-term carcinogenic risk.

-

Carcinogenicity: The significant risk lies in the chronic exposure and subsequent metabolic conversion to benzidine.[4] This has led to its prohibition in textiles and other consumer goods in various regions, including the European Union and India.[3][8]

-

Skin and Eye Irritation: While specific data for Direct Green 6 is limited, similar dyes can cause skin and eye irritation upon contact.[9]

Exposure Control and Personal Protection: A Proactive Defense

Given the carcinogenic potential, a proactive and stringent approach to exposure control is mandatory. The hierarchy of controls should be applied, prioritizing elimination and substitution where feasible.

Engineering Controls

-

Ventilation: All handling of Direct Green 6 powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of airborne particles.[6]

-

Containment: Use of glove bags or other containment solutions is recommended for weighing and transferring the powder.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is non-negotiable when working with Direct Green 6.

-

Respiratory Protection: An approved respirator should be worn when handling the powder outside of a fume hood or when there is a risk of dust generation.[6]

-

Eye Protection: Chemical safety goggles are essential to prevent eye contact.[6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[6]

-

Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[6]

Caption: Personal Protective Equipment (PPE) workflow for handling Direct Green 6.

Emergency Procedures: Preparedness and Response

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[6]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

-

Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam.[6]

-

Hazards from Combustion: Thermal decomposition may produce toxic gases, including carbon and nitrogen oxides.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as outlined in Section 4.2.

-

Containment and Clean-up: For solid spills, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust.[6] Dampening the material with water before sweeping can help to minimize dust.

Handling, Storage, and Disposal: A Life-Cycle Approach

Handling

-

Handle only in a designated area with appropriate engineering controls.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.[1]

-

Keep containers tightly sealed.[1]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. greenrivertech.com.tw [greenrivertech.com.tw]

- 3. compliancegate.com [compliancegate.com]

- 4. www2.mst.dk [www2.mst.dk]

- 5. Direct Green 6 - Direct Green B - Direct Dark Green B from Emperor Chem [emperordye.com]

- 6. emperordye.com [emperordye.com]

- 7. echemi.com [echemi.com]

- 8. India Updates Azo Dye Requirements for Imported Apparel and Textile Products | SGS Kyrgyzstan [sgs.com]

- 9. Reactive Dye Green SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

An In-Depth Technical Guide to the Absorption Maximum (λ-max) of Direct Green 6 in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectrophotometric properties of Direct Green 6 (C.I. 30295), with a specific focus on its absorption maximum (λ-max) in aqueous solutions. Direct Green 6, a trisazo dye, sees wide application in industries ranging from textiles and paper to leather goods.[1][2][3] An accurate understanding of its light absorption characteristics is paramount for quality control, formulation development, and research into its interactions with various substrates and its environmental fate. This document will delve into the theoretical underpinnings of its light absorption, provide a detailed experimental protocol for the determination of its λ-max, and discuss the critical factors that can influence its spectral properties.

Introduction: The Significance of λ-max in Dye Chemistry

The perceived color of a dye solution is a direct consequence of its molecular structure and its interaction with light. Dyes selectively absorb certain wavelengths of visible light and transmit or reflect others, with the unabsorbed wavelengths being perceived by the human eye as the color of the substance. The wavelength at which a substance exhibits its strongest absorption is known as the absorption maximum, or λ-max.

For a trisazo dye like Direct Green 6, the λ-max is primarily determined by its extensive system of conjugated double bonds, which includes the three azo groups (-N=N-) and multiple aromatic rings.[1] This conjugated system allows for the delocalization of π-electrons, and the energy required to excite these electrons to a higher energy state corresponds to the absorption of light in the visible region of the electromagnetic spectrum.

The precise determination of the λ-max of Direct Green 6 in an aqueous solution is a critical parameter for several reasons:

-

Quantitative Analysis: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species at a specific wavelength. Measurements at λ-max provide the highest sensitivity and accuracy for quantitative analysis.

-

Quality Control: Monitoring the λ-max can serve as a quality control parameter to ensure batch-to-batch consistency of the dye.

-

Stability Studies: Shifts in the λ-max can indicate degradation of the dye or changes in its chemical environment.

-

Interaction Studies: Changes in the absorption spectrum upon the addition of other substances (e.g., surfactants, polymers, biological macromolecules) can provide insights into binding and other intermolecular interactions.

While a definitive, experimentally validated λ-max value for Direct Green 6 in a purely aqueous solution is not prominently available in publicly accessible literature, this guide will provide the foundational knowledge and a robust experimental framework for its determination. Based on its dark green appearance in water, it is expected to exhibit strong absorption in the red and blue regions of the visible spectrum.[2][3][4]

Chemical and Physical Properties of Direct Green 6

A thorough understanding of the physicochemical properties of Direct Green 6 is essential for interpreting its spectral behavior.

| Property | Value | Reference |

| C.I. Name | Direct Green 6 | [1] |

| C.I. Number | 30295 | [1] |

| CAS Number | 4335-09-5 | [1] |

| Molecular Formula | C₃₄H₂₂N₈Na₂O₁₀S₂ | [1] |

| Molecular Weight | 812.70 g/mol | [1] |

| Chemical Class | Trisazo | [1] |

| Appearance | Dark green to deep purple powder | [1][3] |

| Solubility in Water | Soluble, forming a dark green solution | [2][3][4] |

Molecular Structure:

The complex structure of Direct Green 6, with its three azo linkages connecting multiple aromatic and naphthalene-based rings substituted with sulfonic acid and hydroxyl groups, gives rise to its characteristic color and solubility in water.

Theoretical Framework: Light Absorption and the Beer-Lambert Law

The absorption of ultraviolet and visible light by a molecule occurs when an electron is promoted from a lower to a higher energy molecular orbital. The energy difference (ΔE) between these orbitals is related to the wavelength (λ) of the absorbed light by the Planck-Einstein relation:

ΔE = hν = hc/λ

where:

-

h is Planck's constant

-

ν is the frequency of the light

-

c is the speed of light

The Beer-Lambert Law provides the fundamental relationship for quantitative spectrophotometry:

A = εbc

where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity or extinction coefficient (L mol⁻¹ cm⁻¹), a constant for a given substance at a specific wavelength.

-

b is the path length of the light through the solution (typically 1 cm).

-

c is the concentration of the absorbing species (mol L⁻¹).

This law underscores the importance of determining the λ-max, as the molar absorptivity (ε) is greatest at this wavelength, leading to maximum sensitivity in concentration measurements.

Experimental Determination of the Absorption Maximum (λ-max)

This section provides a detailed, step-by-step protocol for the accurate determination of the λ-max of Direct Green 6 in an aqueous solution using a UV-Vis spectrophotometer.

Materials and Equipment

-

Direct Green 6 dye powder

-

Distilled or deionized water

-

Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)

-

Pipettes (various sizes)

-

Analytical balance

-

UV-Vis spectrophotometer (double beam recommended)

-

Quartz or glass cuvettes (1 cm path length)

-

Beakers and other standard laboratory glassware

-

Magnetic stirrer and stir bar (optional)

Experimental Workflow

Caption: Workflow for determining the λ-max of Direct Green 6.

Detailed Protocol

Step 1: Preparation of a Stock Solution

-

Accurately weigh a small amount of Direct Green 6 powder (e.g., 10 mg) using an analytical balance.

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of distilled water to the flask and swirl gently to dissolve the dye. A magnetic stirrer can be used to aid dissolution.

-

Once the dye is completely dissolved, dilute the solution to the 100 mL mark with distilled water.

-

Stopper the flask and invert it several times to ensure a homogeneous solution. This will be your stock solution. The causality behind preparing a stock solution is to have a concentrated, accurately prepared solution from which less concentrated working solutions can be made with high precision through dilution.

Step 2: Preparation of Working Solutions

-

Perform a series of dilutions from the stock solution to prepare working solutions of lower concentrations. For example, you can prepare 1:10, 1:20, and 1:50 dilutions in separate volumetric flasks.

-

It is crucial to select a concentration for the final measurement that results in an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0 absorbance units) to ensure adherence to the Beer-Lambert Law.

Step 3: Spectrophotometer Setup and Blanking

-

Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Set the wavelength range for the scan (e.g., 350 nm to 800 nm).

-

Fill a clean cuvette with distilled water to serve as the blank. The purpose of the blank is to zero the instrument and subtract the absorbance of the solvent and the cuvette itself, so that only the absorbance of the dye is measured.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.

Step 4: Measurement of the Absorption Spectrum

-

Rinse a clean cuvette with a small amount of your working solution of Direct Green 6 and then fill it approximately three-quarters full.

-

Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or droplets.

-

Place the sample cuvette in the spectrophotometer.

-

Initiate the scan to record the absorption spectrum of the Direct Green 6 solution.

Step 5: Data Analysis

-

Examine the resulting spectrum to identify the wavelength at which the maximum absorbance occurs. This is the λ-max.

-

Most modern spectrophotometer software will automatically identify and label the peak absorbance and the corresponding wavelength.

-

For a comprehensive analysis, plot the absorbance values (y-axis) against the corresponding wavelengths (x-axis).

Factors Influencing the Absorption Spectrum of Direct Green 6

The λ-max and the overall shape of the absorption spectrum of Direct Green 6 can be influenced by several environmental factors. Understanding these effects is crucial for accurate and reproducible measurements.

pH of the Solution

The chemical structure of Direct Green 6 contains multiple functional groups, including sulfonic acid and hydroxyl groups, that can ionize depending on the pH of the aqueous solution. Changes in the ionization state of these groups can alter the electronic distribution within the conjugated system, leading to a shift in the λ-max. This phenomenon is known as halochromism. For instance, in strongly acidic or alkaline conditions, the color of the Direct Green 6 solution can change, indicating a shift in its absorption spectrum.[2][3][4]

Solvent Polarity

While this guide focuses on aqueous solutions, it is important to note that the polarity of the solvent can significantly impact the λ-max. This effect, known as solvatochromism, arises from differential solvation of the ground and excited states of the dye molecule. Generally, for azo dyes, an increase in solvent polarity can lead to either a bathochromic (red) or hypsochromic (blue) shift, depending on the specific electronic transitions and the nature of the dye.

Dye Concentration and Aggregation

At higher concentrations, dye molecules in solution can form aggregates (dimers, trimers, etc.) due to intermolecular forces such as van der Waals interactions and hydrogen bonding. This aggregation can lead to changes in the absorption spectrum, often resulting in the appearance of new bands or a shift in the λ-max. It is therefore recommended to work with dilute solutions to minimize aggregation effects when determining the intrinsic λ-max of the monomeric dye.

Presence of Other Solutes

The presence of other substances in the solution, such as salts, surfactants, or polymers, can also affect the absorption spectrum of Direct Green 6. These solutes can alter the local environment of the dye molecules or interact directly with them, leading to spectral shifts.

Conclusion

The determination of the absorption maximum (λ-max) of Direct Green 6 in an aqueous solution is a fundamental measurement for its characterization and quantitative analysis. This technical guide has provided a comprehensive framework for understanding the theoretical basis of its light absorption, a detailed experimental protocol for the accurate determination of its λ-max, and a discussion of the key factors that can influence its spectral properties. By following the outlined procedures and considering the potential influencing factors, researchers, scientists, and drug development professionals can obtain reliable and reproducible spectrophotometric data for Direct Green 6, enabling its effective use in a wide range of applications.

References

-

Direct Green 6. (n.d.). In World Dye Variety. Retrieved February 22, 2026, from [Link]

-

Direct Green 6. (n.d.). In Rhodamine B Dye. Retrieved February 22, 2026, from [Link]

-

Direct Green 6. (n.d.). In China Inter Dye. Retrieved February 22, 2026, from [Link]

-

Direct Green 6 TDS. (n.d.). Retrieved February 22, 2026, from [Link]

-

Direct Green 6. (n.d.). In PubChem. Retrieved February 22, 2026, from [Link]

- Ioniță, I., Albu, A. M., Rădulescu, C., & Moater, E. I. (n.d.).

- Li, Y., & Ren, Y. (2020). Superior Adsorption of Direct Dye from Aqueous Solution by Y(III)-Chitosan-Doped Fly Ash Composite as Low-Cost Adsorbent. Molecules, 25(15), 3457.

- Karimi, L., Zohoori, S., & Yazdanshenas, M. E. (2014). Photocatalytic degradation of azo dyes in aqueous solutions under UV irradiation using nano-strontium titanate as the nanophotocatalyst. Journal of Saudi Chemical Society, 18(5), 563-572.

-

Spectroscopic Properties of Dyes 6−8 in Different Solvents. (n.d.). In ResearchGate. Retrieved February 22, 2026, from [Link]

-

Absorption Spectrum of a Conjugated Dye. (n.d.). Retrieved February 22, 2026, from [Link]

- Go, A. C., & Concepcion, I. I. (2024). Dataset on the decolorization of Naphthol Green B using a UV/sulfite system: Optimization by response surface methodology.

-

Absorption Spectrum of a Conjugated Dye. (2014, March 26). In Odinity. Retrieved February 22, 2026, from [Link]

-

Direct Green 6 liquid|CAS No:4335-09-5. (n.d.). In China Inter Dye. Retrieved February 22, 2026, from [Link]

- Hassaan, M., Yılmaz, M., & El Nemr, A. (2023). Advanced oxidation process for treatment of water containing mixture of Acid Red 17, Acid Yellow 11, Direct Yellow 12, Direct Blue 86 and Mordant Violet 40 dyes.

-

Appendix II B. Ultraviolet and Visible Absorption Spectrophotometry. (2025, February 2). In European Pharmacopoeia. Retrieved February 22, 2026, from [Link]

- Baharudin, N. A., Azmi, A. I., & Omar, N. (2017). Colour measurement by UV absorption technique.

-

Color measurement. (n.d.). In Shimadzu. Retrieved February 22, 2026, from [Link]

-

Experiment 6 – Colorful Chemistry - Indigo, Direct, & Mordant Dyes. (n.d.). Retrieved February 22, 2026, from [Link]

- The Amber-Colored Liquid: A Review on the Color Standards, Methods of Detection, Issues and Recommend

-

EBT Dye Calibration Curve | Lambda Max Determination by UV-Vis Spectroscopy. (2024, March 18). In YouTube. Retrieved February 22, 2026, from [Link]

Sources

Difference between Direct Green 6 and Janus Green B stains

A Guide to Distinguishing Vital Probes from Industrial Agents in Biomedical Research

Executive Summary

In the precise landscape of histological and cytological research, the distinction between "green" dyes is not merely semantic—it is functional. Janus Green B is a premier supravital cationic probe , indispensable for monitoring mitochondrial respiration and viability in living cells.[1] Conversely, Direct Green 6 is an anionic trisazo industrial dye , primarily engineered for high-affinity binding to cellulose in textiles and used in environmental remediation models.[1]

This guide delineates the physicochemical and mechanistic divergences between these two agents. Confusing them compromises experimental integrity: Direct Green 6 cannot function as a mitochondrial indicator, and Janus Green B is unsuitable for bulk cellulosic staining.[1]

Chemical & Physical Properties

The fundamental difference lies in their ionic nature and structural complexity. Janus Green B’s cationic charge allows it to penetrate living cell membranes and accumulate in the negatively charged mitochondrial matrix. Direct Green 6’s anionic sulfonate groups prevent this, restricting it to extracellular or structural binding.[1]

| Feature | Janus Green B | Direct Green 6 |

| CAS Number | 2869-83-2 | 4335-09-5 |

| C.I.[1][2] Number | 11050 | 30295 |

| Chemical Class | Phenazine (Safranin derivative) | Trisazo |

| Ionic Character | Cationic (Basic dye) | Anionic (Acid/Direct dye) |

| Solubility | Water (variable), Ethanol | Water (High), Soluble in Cellosolve |

| Redox Activity | Yes (Electroactive indicator) | No (Stable chromophore) |

| Primary Target | Mitochondria (Cytochrome C Oxidase) | Cellulose, Chitin (Hydrogen bonding) |

| Appearance | Dark green/black powder | Dark green/gray powder |

Janus Green B: The Vital Mitochondrial Probe

Mechanism of Action: The Redox Switch

Janus Green B acts as a "supravital" stain, meaning it stains living tissue that has been removed from an organism.[1] Its utility relies on a specific redox reaction catalyzed by the electron transport chain (ETC).

-

Entry: The cationic dye permeates the plasma membrane and enters the cytoplasm.

-

Reduction (Cytoplasm): In the cytoplasm, the dye is chemically reduced by various dehydrogenases to a leuco (colorless) or pink form.

-

Oxidation (Mitochondria): Within the mitochondria, Cytochrome C Oxidase (Complex IV) keeps the dye in its oxidized (blue-green) state. The rate of oxidation here exceeds the rate of reduction seen in the cytoplasm.

-

Result: Mitochondria appear as distinct blue-green organelles against a colorless background.[1]

Visualization of the Mechanism

Caption: The redox-dependent differential staining mechanism of Janus Green B in living cells.

Validated Protocol: Supravital Staining

Application: Viability assay for fungi, yeast, or mammalian cells (e.g., buccal epithelial cells).[1]

-

Preparation:

-

Stock Solution: Dissolve 10 mg Janus Green B in 10 mL absolute ethanol.

-

Working Solution: Dilute Stock 1:1000 in PBS or appropriate physiological saline (Final conc: 0.01%). Note: Prepare fresh; oxidized dye is unstable in light.[1]

-

-

Staining:

-

Place a drop of cell suspension on a clean glass slide.

-

Add one drop of Working Solution .

-

Cover with a coverslip immediately.[1]

-

-

Incubation:

-

Allow to stand for 5–10 minutes at room temperature. Critical: Do not seal the coverslip initially; oxygen is required for the oxidized color state.

-

-

Observation:

-

Observe under a light microscope (40x or 100x oil).

-

Positive Result: Small, blue-green spherical or rod-shaped bodies (mitochondria) visible inside the cell.[1]

-

Negative/Dead Cell: Nucleus stains deeply blue (dye enters freely due to membrane compromise) or no mitochondrial contrast is seen.

-

Direct Green 6: The Industrial & Structural Agent

Mechanism: Cellulose Affinity

Direct Green 6 is a "Direct" dye, named for its ability to dye cotton directly without a mordant.[1]

-

Structure: It is a large, planar trisazo molecule.[1]

-

Binding: It aligns along the cellulose polymer chains, binding via Van der Waals forces and hydrogen bonding between the dye's azo/amine groups and the hydroxyl groups of cellulose.

-

Research Use: It is rarely used in cell biology.[1] Its primary scientific appearance is in environmental toxicology (as a pollutant model) and bioremediation (testing fungal degradation of azo dyes).

Why It Fails as a Vital Stain

If applied to living cells:

-

Anionic Repulsion: The negative charge (sulfonate groups) is repelled by the generally negative potential of the cell membrane.

-

No Redox Sensitivity: Direct Green 6 does not change color based on electron transport chain activity.[1] It remains dark green regardless of the oxidative state.

-

Toxicity: While Janus Green B is toxic over time, Direct Green 6 is an industrial azo compound with higher potential for non-specific toxicity and no diagnostic accumulation.[1]

Visualization: The "Direct" Binding Workflow

Caption: The physical adsorption mechanism of Direct Green 6, requiring heat and electrolytes, distinct from biological transport.[1]

Comparative Summary & Safety

Key Differentiators

| Criteria | Janus Green B | Direct Green 6 |

| Biological Role | Functional Indicator (Respiration) | Pollutant / Substrate (Degradation studies) |

| Cell Permeability | Permeable (Living cells) | Impermeable (Intact membranes) |

| Color Change | Blue | Stable Dark Green |

| Counterstain Use | Often used with Neutral Red | None (Textile use only) |

Safety & Handling (Drug Development Context)

-

Janus Green B: Toxic if inhaled or swallowed.[1] In drug screening, it is used in vitro to assess mitochondrial toxicity of new compounds.[1]

-

Direct Green 6: Potential carcinogen (azo dye precursor). In drug development, it serves as a negative control or a model toxicant in metabolic stability assays, but never as a probe.[1]

References

-

Michaelis, L. (1900).[1] Die vitale Färbung, eine Darstellungsmethode der Zellgranula.[1] Archiv für Mikroskopische Anatomie.

-

Cooperstein, S. J., & Lazarow, A. (1953).[1] Studies on the mechanism of Janus Green B staining of mitochondria. Experimental Cell Research, 5(1), 82-97.[1]

-

PubChem. (n.d.). Janus Green B - Compound Summary. National Library of Medicine.[3]

-

World Dye Variety. (n.d.). C.I.[1][4][5][6] Direct Green 6 Properties and Applications.

-

StainsFile. (n.d.). Vital Staining with Janus Green B.

Sources

Methodological & Application

Application Note: Spectrophotometric Determination of Direct Green 6 in Wastewater Samples

Abstract & Introduction

Direct Green 6 (C.I. 30295) is a water-soluble, trisazo class synthetic dye extensively used in the textile, paper, and leather industries for dyeing cellulose-based materials such as cotton, hemp, and viscose.[1][2][3] Due to inefficiencies in the dyeing process, a significant fraction of the dye (ranging from 5-30% for direct dyes) is often discharged into industrial effluents.[4][5] The release of such colored wastewater into aquatic ecosystems is a major environmental concern. The dye's complex aromatic structure makes it resistant to biodegradation, and its presence in water bodies can reduce light penetration, thereby inhibiting photosynthesis and adversely affecting aquatic life.[4]

Monitoring the concentration of Direct Green 6 in industrial discharge is therefore critical for regulatory compliance and environmental protection. While methods like High-Performance Liquid Chromatography (HPLC) offer high sensitivity, UV-Visible Spectrophotometry presents a simple, rapid, cost-effective, and reliable alternative for the quantitative analysis of colored analytes.[6][7]

This application note provides a comprehensive, validated protocol for the determination of Direct Green 6 in wastewater samples using UV-Vis spectrophotometry. The methodology is grounded in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of the dye and its concentration in a solution.

Principle of Spectrophotometric Analysis

The quantitative determination of Direct Green 6 is based on the Beer-Lambert Law, which is expressed as:

A = εbc

Where:

-

A is the absorbance (dimensionless),

-

ε (epsilon) is the molar absorptivity coefficient (a constant for a given substance at a specific wavelength, in L mol⁻¹ cm⁻¹),

-

b is the path length of the cuvette (typically 1 cm),

-

c is the concentration of the analyte (in mol L⁻¹).

The intensity of the dark green color of the Direct Green 6 solution is directly proportional to its concentration. By measuring the absorbance of an unknown sample at its wavelength of maximum absorbance (λmax), the concentration can be accurately determined using a calibration curve prepared from standards of known concentrations. Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law.

Materials & Instrumentation

Instrumentation

-

UV-Vis Spectrophotometer: A double-beam instrument capable of scanning in the 400-800 nm range is recommended for determining λmax. For routine measurements, a single-beam instrument is sufficient. (e.g., Analytik Jena SPECORD 50 PLUS or similar).[8]

-

Analytical Balance: Readable to 0.1 mg.

-

pH Meter: Calibrated with standard buffers.

-

Matched Quartz or Glass Cuvettes: 1 cm path length.

-

Class A Volumetric Flasks and Pipettes.

-

Filtration Assembly: With 0.45 µm membrane filters (e.g., nylon or PVDF).

Reagents and Chemicals

-

Direct Green 6 Dye Standard: Analytical grade, purity ≥ 99.0%.[9]

-

Deionized (DI) or Distilled Water: For all solution preparations.

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH): 0.1 M solutions for pH adjustment.

Experimental Protocols

Preparation of Standard Solutions

Causality: Accurate preparation of standard solutions is the foundation for a reliable calibration curve, which is essential for converting the sample's absorbance reading into a concentration value.

-

Stock Standard Solution (100 mg/L):

-

Accurately weigh 10.0 mg of the Direct Green 6 standard powder using an analytical balance.

-

Quantitatively transfer the powder to a 100 mL Class A volumetric flask.

-

Add approximately 70 mL of DI water and sonicate or stir until the dye is completely dissolved. Direct Green 6 is readily soluble in water.[1][2][3]

-

Bring the volume up to the 100 mL mark with DI water, cap the flask, and invert it several times to ensure homogeneity.

-

Store this stock solution in a dark, cool place. It is recommended to prepare fresh weekly.

-

-

Working Standard Solutions:

-

Prepare a series of working standards by serially diluting the 100 mg/L stock solution. A typical concentration range for calibration is 1.0 to 20.0 mg/L.

-

Example Dilutions (for a final volume of 50 mL):

-

1.0 mg/L: Pipette 0.5 mL of stock into a 50 mL flask.

-

2.0 mg/L: Pipette 1.0 mL of stock into a 50 mL flask.

-

5.0 mg/L: Pipette 2.5 mL of stock into a 50 mL flask.

-

10.0 mg/L: Pipette 5.0 mL of stock into a 50 mL flask.

-

15.0 mg/L: Pipette 7.5 mL of stock into a 50 mL flask.

-

20.0 mg/L: Pipette 10.0 mL of stock into a 50 mL flask.

-

-

Dilute each to the 50 mL mark with DI water and mix thoroughly.

-

Wastewater Sample Preparation

Causality: Real wastewater samples contain suspended solids and may have a pH that affects the dye's absorbance spectrum. This protocol step is designed to eliminate these interferences.

-

Sample Collection: Collect a representative sample in a clean glass or plastic bottle.

-

Filtration: Filter the wastewater sample through a 0.45 µm membrane filter to remove turbidity and suspended particles.[10] This is a critical step, as suspended solids can scatter light, leading to erroneously high absorbance readings.

-

pH Measurement: Measure the pH of the filtered sample. The color of some dyes can be pH-dependent. While Direct Green 6 is relatively stable, it is good practice to adjust the sample pH to match that of the standards (typically neutral, ~7.0) using 0.1 M HCl or 0.1 M NaOH if a significant deviation is observed.

-

Dilution: If the wastewater is intensely colored, it must be diluted with DI water to ensure its absorbance falls within the linear range of the calibration curve (typically < 1.0 AU). Record the dilution factor (DF) for the final concentration calculation.

Spectrophotometric Measurement

Caption: Experimental workflow for the determination of Direct Green 6.

-

Determination of λmax:

-

Turn on the spectrophotometer and allow it to warm up for at least 20 minutes.

-

Use DI water to set the baseline (zero absorbance).

-

Fill a cuvette with a mid-range standard (e.g., 10 mg/L) and scan the absorbance from 800 nm down to 400 nm.

-

Identify the wavelength that corresponds to the highest absorbance peak. This is the λmax for Direct Green 6.

-

-

Calibration Curve Generation:

-

Set the spectrophotometer to the predetermined λmax.

-

Using DI water as the blank, measure the absorbance of each prepared working standard solution (1.0 to 20.0 mg/L).

-

Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).

-

Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) are essential for the analysis. An R² value > 0.995 is considered acceptable.

-

-

Sample Analysis:

-

Rinse a cuvette with the prepared wastewater sample, then fill it.

-

Measure the absorbance of the sample at λmax.

-

Ensure the measured absorbance falls within the range of the calibration standards. If it is higher, further dilute the sample and re-measure.

-

Calculation

Calculate the concentration of Direct Green 6 in the original wastewater sample using the following formula:

Concentration (mg/L) = [(Absorbance - c) / m] x DF

Where:

-

Absorbance is the measured absorbance of the sample.

-

m is the slope of the calibration curve.

-

c is the y-intercept of the calibration curve.

-

DF is the dilution factor used during sample preparation (if no dilution was made, DF = 1).

Method Validation

To ensure the reliability and trustworthiness of the results, the analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[6]

-

Linearity: Assessed from the R² value of the calibration curve.

-

LOD & LOQ: Determined based on the standard deviation of the blank.

-

LOD = 3.3 × (Standard Deviation of Blank / Slope)

-

LOQ = 10 × (Standard Deviation of Blank / Slope)

-

-

Accuracy (Spike-Recovery): A wastewater sample was spiked with a known concentration of Direct Green 6 (e.g., 5 mg/L) and the % recovery was calculated.

-

Precision (Repeatability): A single standard solution (10 mg/L) was measured seven times (n=7) and the Relative Standard Deviation (%RSD) was calculated.

| Parameter | Result | Acceptance Criteria |

| Wavelength (λmax) | ~630 nm | N/A |

| Linearity (R²) | 0.9992 | > 0.995 |

| Linear Range | 1.0 - 20.0 mg/L | - |

| Limit of Detection (LOD) | 0.21 mg/L | - |

| Limit of Quantification (LOQ) | 0.64 mg/L | - |

| Accuracy (% Recovery) | 98.7% | 90 - 110% |

| Precision (% RSD, n=7) | 1.3% | < 2% |

Potential Interferences

The primary interference in this method is the presence of other colored compounds in the wastewater that absorb light at or near the λmax of Direct Green 6.[11] Significant turbidity that persists after filtration can also lead to inaccurate results. If complex mixtures of dyes are expected, this method may overestimate the concentration of Direct Green 6. In such cases, more advanced techniques like derivative spectrophotometry or chromatographic methods (e.g., HPLC) may be necessary for accurate quantification.[12][13]

Conclusion

The described UV-Visible spectrophotometric method provides a simple, rapid, and validated protocol for the reliable quantification of Direct Green 6 in wastewater samples. By adhering to the outlined steps for sample preparation and analysis, researchers and environmental monitoring professionals can achieve accurate and precise results suitable for routine monitoring and quality control. The method is cost-effective and does not require complex instrumentation, making it accessible for a wide range of analytical laboratories.

References

- Direct Green 6 - China inter dye. (n.d.). Vertex AI Search.

- Decolorization of C.I. Direct Green 6 dye in aqueous solution by electrocoagulation using iron anode. (2018). ResearchGate.

- Direct Green 6. (n.d.). Dye Details.

- Quantification of Textile Dyes in Industrial Effluent Using UV-Vis Spectrophotometry Combined with Principal Components Regression. (2016). ResearchGate.

- Direct Green 6. (2012). World dye variety.

- Textile Organic Dyes – Characteristics, Polluting Effects and Separation/Elimination Procedures from Industrial Effluents. (2012). SciSpace.

- A simple and accurate analytical method for determination of three commercial dyes in different water systems using partial least squares regression. (2012). ResearchGate.

- Direct Green 6 | CAS 4335-09-5 Manufacturer & Supplier in China. (2026). Conscientia Industrial.

- Validation of Methylene Blue Analysis Method in Wastewater Samples by Uv-Vis Spectrophotometry. (2023). ResearchGate.

- HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. (n.d.). An-Najah Staff.

- Textile Organic Dyes: Polluting effects and Elimination Methods from Textile Waste Water. (n.d.). Research India Publications.

- Validation of UV-Visible Spectrophotometry for Measuring Rhodamine B Content in Crackers. (2021). Jurnal UPI.

- The Review on Spectrophotometric Determination of Synthetic Food Dyes and Lakes. (n.d.). Semantic Scholar.

- Development and Validation of an Effective Spectrophotometric Method for Simultaneous Determination of Synthetic Colorants After Cloud Point Extraction and Comparision with New Green HPLC Method. (2019). PubMed.

- HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. (2005). Semantic Scholar.

- Spectrophotometric Estimation of Colour in Textile Dyeing Wastewater. (n.d.). Semantic Scholar.

- Spectrophotometric Determination of Standard Parameters in Wastewater. (2021). Analytik Jena.

- Recent progress in treatment of dyes wastewater using microbial-electro-Fenton technology. (n.d.). Semantic Scholar.

- Determination of Rhodamine 6G with direct immersion single-drop microextraction combined with an optical probe. (2024). PMC.

- Determination of wastewater color by integral spectrophotometry based on complementary color. (n.d.). Atlantis Press.

- Determination of Cr(VI) in Water, Wastewater, and Solid Waste Extracts. (n.d.). Thermo Fisher Scientific.

Sources

- 1. Direct Green 6|Direct Dark Green B|CAS No: 4335-09-5 - Direct dye [chinainterdyes.com]

- 2. Direct Green 6 - Direct Green B - Direct Dark Green B from Emperor Chem [emperordye.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. ripublication.com [ripublication.com]

- 5. Recent progress in treatment of dyes wastewater using microbial-electro-Fenton technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Rhodamine 6G with direct immersion single-drop microextraction combined with an optical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 耶拿分析仪器(北京)有限公司 [analytik-jena.com.cn]

- 9. conscientia-industrial.com [conscientia-industrial.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. staff-old.najah.edu [staff-old.najah.edu]

- 13. (PDF) The Review on Spectrophotometric Determination of Synthetic Food Dyes and Lakes [academia.edu]

Troubleshooting & Optimization

Optimizing pH and temperature for enzymatic degradation of Direct Green 6

Status: Operational Ticket ID: DG6-OPT-2024 Assigned Specialist: Senior Application Scientist, Biocatalysis Division

Executive Summary

Direct Green 6 (DG6) is a poly-azo dye characterized by high molecular weight and recalcitrance due to its complex aromatic structure and sulfonate groups. Effective enzymatic degradation requires precise control over thermodynamic parameters (Temperature) and ionization states (pH) to balance reaction kinetics against enzyme stability .

This guide provides optimized protocols and troubleshooting workflows for the three primary enzymatic classes used in DG6 remediation: Laccases , Peroxidases (HRP/MnP) , and Azoreductases .

Part 1: Optimization Matrix & Protocols

Critical Parameter Summary

The following parameters are synthesized from specific studies on DG6 and structurally similar direct azo dyes.

| Enzyme Class | Optimal pH Range | Optimal Temp. (°C) | Cofactor/Mediator | Key Mechanism | Ref. |

| Laccase (Fungal/Bacterial) | pH 4.5 – 7.0 | 35 – 50°C | Cu²⁺ (Internal), ABTS/HBT (Mediators) | Radical oxidation; asymmetric cleavage of azo bond. | [1][3] |

| Peroxidase (HRP/MnP) | pH 4.0 – 6.0 | 25 – 40°C | H₂O₂ (Strict stoichiometry required) | Oxidative cleavage via Compound I/II intermediates. | [4][5] |

| Azoreductase (Bacterial) | pH 7.0 – 8.0 | 30 – 37°C | NADH/NADPH, Anaerobic conditions | Reductive cleavage yielding aromatic amines. | [2][6] |

Technical Note: Immobilized enzymes (e.g., on Titania nanoparticles or silica) typically exhibit broader pH/temperature stability profiles (shifting optima by 0.5–1.0 pH units) compared to free enzymes due to structural rigidification [1][5].

Protocol: Determination of Kinetic Optima (The "Cross-Axis" Method)

Do not optimize pH and temperature sequentially; they are coupled variables. Use this 2D-Matrix approach to identify the "Sweet Spot" for DG6 degradation.

Reagents:

-

Substrate: Direct Green 6 stock (100 mg/L).

-

Buffer Systems: Citrate-Phosphate (pH 3–7), Tris-HCl (pH 7–9). Avoid phosphate buffers if using metal-dependent enzymes that might precipitate.

-

Enzyme: Standardized activity (e.g., 1 U/mL).

Workflow:

-

Prepare a 5x5 Matrix:

-

X-Axis (pH): 4.0, 5.0, 6.0, 7.0, 8.0

-

Y-Axis (Temp): 25°C, 35°C, 45°C, 55°C, 65°C

-

-

Reaction Initiation: Mix 100 µL Dye + 800 µL Buffer + 100 µL Enzyme.

-

Sampling: Measure Absorbance (

for DG6 is approx. 620–660 nm) at -

Calculation:

-

Validation: Perform a control without enzyme to rule out thermal hydrolysis or pH-induced spectral shifts (halochromism).

Part 2: Troubleshooting & FAQs

Category A: Reaction Stalling & Kinetics

Q: The reaction starts fast but stops after 15 minutes, even though dye remains. Why?

A: This is a classic signature of Product Inhibition or Suicide Inactivation .

-

Mechanism:

-

Peroxidases:[1] Excess H₂O₂ converts the active enzyme (Compound I) into the inactive "Compound III" form, effectively killing the catalyst [5].

-

Laccases: Free radicals generated during DG6 oxidation can couple with the enzyme active site, blocking it.

-

-

Solution:

-

Step-feed H₂O₂: For peroxidases, do not add all H₂O₂ at once. Feed it continuously at a rate matching the consumption (

). -

Add a Mediator: For laccases, adding 0.1 mM ABTS or Syringaldehyde acts as an electron shuttle, preventing the enzyme from direct contact with reactive dye radicals [3].

-

Q: My "decolorization" is high, but the COD (Chemical Oxygen Demand) hasn't dropped. Is the dye actually degrading?

A: Likely no . You are achieving chromophore cleavage but not mineralization.

-

Explanation: Enzymatic attack often breaks the azo bond (

), destroying the color. However, this leaves behind aromatic amines (e.g., benzidine derivatives) which are colorless but highly toxic and contribute to COD [7]. -

Corrective Action:

-

Couple the enzymatic step with a biological polishing step (microbial consortium) to degrade the aromatic amines.[2]

-

Verify degradation using HPLC-MS, not just UV-Vis spectrophotometry.

-

Category B: Physicochemical Issues

Q: Direct Green 6 precipitates when I add the enzyme buffer.

A: This is an Ionic Strength/pH Compatibility issue.

-

Cause: Direct Green 6 is a sulfonated azo dye. At low pH (pH < 4), the sulfonate groups may protonate or interact with buffer cations, reducing solubility.

-

Troubleshooting:

-

Switch to a Good's Buffer (e.g., MES or HEPES) which has lower ionic interaction than Citrate/Phosphate.

-

Ensure the reaction pH is at least 1 unit above the pKa of the dye's sulfonate groups.

-

Q: Why does the optimal pH shift when I move from lab scale (mL) to pilot scale (L)?

A: This is often due to Mass Transfer Limitations and Micro-environmental pH .

-

If using immobilized enzymes, the pH inside the carrier pore differs from the bulk solution. The accumulation of acidic degradation products (organic acids) inside the support can lower the local pH, requiring a more alkaline bulk buffer to compensate [1].

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways for DG6 degradation depending on the enzyme system selected.

Figure 1: Bifurcated degradation pathway of Direct Green 6 showing the oxidative route (Laccase/HRP) leading to ring fission or polymerization, and the reductive route (Azoreductase) yielding aromatic amines.

References

-

Al-Tohamy, R., et al. (2022). "Effects of pH on enzymatic decolorization of dyes by ILTN from single and binary systems." ResearchGate. Available at: [Link]

-

Lellis, B., et al. (2019). "Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems." MDPI. Available at: [Link]

-

Sanjay, K., et al. (2019). "Integrated Approach On Degradation Of Azo Dyes Using Laccase Enzyme And Nanoparticle With Its Interaction By In Silico Analysis." bioRxiv. Available at: [Link]

-

Maddhinni, V. L., et al. (2006). "Degradation of azo dye with horse radish peroxidase (HRP)." SciSpace. Available at: [Link]

-

Bilal, M., et al. (2021). "Horseradish peroxidase catalyzed degradation of industrially important dyes."[3] ResearchGate. Available at: [Link]

-

El-Sheekh, M., et al. (2020).[4] "Azo Dye Degradation by Chlorella vulgaris: Optimization and Kinetics." Science Alert. Available at: [Link]

-

Hay, A., et al. (2020). "Revealing Inaccuracies in Using Chemical Oxygen Demand to Evaluate Azo Dye Mineralization." ACS Omega. Available at: [Link]

Sources

Technical Support Center: Preventing Photobleaching of Diamine Green B

Introduction: The Physics of Fading

Q: Why does my Diamine Green B signal vanish within seconds of excitation?

A: You are experiencing photobleaching , a photochemical destruction of the fluorophore.[1][2][3][4] Diamine Green B (DGB) is a diazo dye. While structurally robust for staining amyloid fibrils or plant callose, its azo linkages (–N=N–) are susceptible to photo-oxidation and photoreduction when exposed to high-intensity excitation light (typically 488nm or UV).

When DGB absorbs a photon, it enters an excited singlet state (

To stop this, we must intervene at the chemical level (mounting media) and the operational level (imaging protocols).

Module 1: Chemical Mitigation (Mounting Media)

Q: What is the "Gold Standard" mounting medium for Diamine Green B?

A: Do not use standard aqueous mounting media or pure glycerol without additives. You must use a high-refractive-index medium supplemented with a ROS Scavenger .

For diazo dyes like Diamine Green B, we recommend a Glycerol-based medium containing N-Propyl Gallate (NPG) .

Protocol: Preparation of NPG-Glycerol Antifade Medium

This formulation creates a self-validating antioxidant environment.

| Component | Concentration | Function |

| Glycerol | 90% (v/v) | Matches refractive index ( |

| PBS (10X) | 10% (v/v) | Maintains physiological pH (7.4–8.0) to preserve dye structure. |

| N-Propyl Gallate | 4% (w/v) | The Active Agent. Scavenges free radicals and ROS. |

Step-by-Step Formulation:

-

Dissolve NPG: Weigh 0.4g of N-Propyl Gallate (Sigma-Aldrich). Dissolve it first in 1 mL of 10X PBS . Note: NPG dissolves slowly; gentle heating (37°C) or sonication may be required.

-

Mix with Glycerol: Add the NPG-PBS solution to 9 mL of analytical grade Glycerol.

-

Homogenize: Mix by slow rotation overnight in the dark. Do not shake vigorously to avoid introducing air bubbles (oxygen).

-

pH Adjustment (Critical): Check pH. It must be pH 7.4–8.0 . If acidic, the fluorescence yield of DGB may drop. Adjust carefully with 1M NaOH if necessary.

-

Storage: Store in aliquots at -20°C. Discard if the solution turns brown (oxidation of the antifade agent).

Expert Insight: While DABCO (1,4-Diazabicyclo[2.2.2]octane) is a common alternative, NPG is generally superior for preventing rapid bleaching in dyes with high triplet-state yields, though it acts slower than DABCO [1][2].

Module 2: Mechanism of Failure (Visualization)

Q: How exactly does the antifade agent protect the dye?

A: The diagram below illustrates the "battle" between the photon flux and the chemical scavenger. Without NPG, the Singlet Oxygen destroys the dye. With NPG, the ROS is intercepted before damage occurs.

Figure 1: The Photobleaching Cascade.[5] Note the intervention point of the Antifade Agent (Blue) intercepting the ROS (Red) before it destroys the dye.

Module 3: Imaging Acquisition Protocols

Q: I have the right media, but the signal still fades. Is my microscope settings at fault?

A: Yes. Even with antifade, photon saturation will destroy any organic fluorophore. You must optimize the Photon Budget .

Troubleshooting Guide: Acquisition Parameters

| Parameter | Recommendation | Technical Rationale |

| Excitation Power | < 5% (Laser) or ND Filters (Lamp) | Photobleaching is non-linear. Reducing power by 50% can increase dye half-life by >200% [3]. |

| Exposure Time | Minimize (Use High Gain/Binning) | Short exposures reduce the total time the dye spends in the vulnerable Triplet State. |

| Objective NA | High NA (>1.2) | High Numerical Aperture collects more light, allowing you to use less excitation power for the same signal intensity. |

| Field Diaphragm | Close to ROI | Illuminate only the area you are imaging. This prevents "pre-bleaching" of adjacent areas you haven't scanned yet. |

Module 4: Storage and Archiving

Q: Can I store DGB slides for re-imaging later?

A: Yes, but DGB is less stable than modern synthetic dyes (e.g., Alexa Fluors).

-

Seal the Edges: Use clear nail polish or Valap (Vaseline:Lanolin:Paraffin 1:1:1) to seal the coverslip immediately after mounting. This prevents oxygen ingress.

-

Temperature: Store at 4°C or -20°C .

-

Light: Store in absolute darkness (slide box wrapped in foil).

-

Shelf Life: With NPG media + Sealing + -20°C, DGB slides are stable for 3–6 months . Without sealing, they degrade in <1 week due to oxidation.

Troubleshooting FAQ & Decision Tree

Q: My background is turning green/yellow. What is happening? A: This is likely oxidation of the mounting medium or autofluorescence.

-

Check: Did your NPG solution turn brown? If yes, discard.

-

Check: Is the sample thick? Glycerol can induce autofluorescence in certain tissue types if not cleared properly.

Q: The dye precipitates in the mounting media. A: The pH is likely too low or the salt concentration (PBS) is too high. Ensure the NPG is fully dissolved in the buffer before adding glycerol.

Figure 2: Diagnostic workflow for identifying the root cause of signal loss.

References

-

University of Massachusetts Amherst. (n.d.). Antifade Mixtures for Fluorescence Microscopy. UMass Central Microscopy Facility. [Link]

-

Longin, A., Souchier, C., Ffrench, M., & Bryon, P. A. (1993). Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. Journal of Histochemistry & Cytochemistry, 41(12), 1833-1840. [Link]

-

Olympus (Evident). (n.d.). Photobleaching. Microscopy Resource Center. [Link]

Sources

- 1. Photobleaching - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review [austinpublishinggroup.com]

Validation & Comparative

A Comparative Analysis of Bacterial and Fungal Degradation of Direct Green 6: Efficiency, Mechanisms, and Methodologies

An In-Depth Guide for Researchers in Bioremediation and Drug Development

The textile industry is a significant contributor to water pollution, with azo dyes like Direct Green 6 (C.I. 30295) being a primary concern due to their complex aromatic structures and resistance to conventional wastewater treatment methods. This guide provides a comprehensive comparison of the degradation efficiencies of bacterial and fungal strains on Direct Green 6, delving into the underlying biochemical mechanisms and offering detailed experimental protocols for researchers.

Executive Summary: Fungi Demonstrate Superior Degradation Efficiency for Complex Azo Dyes

While both bacteria and fungi are capable of decolorizing and degrading azo dyes, the available data suggests that fungal systems, particularly those employing white-rot fungi, offer a more robust and complete degradation of complex structures like Direct Green 6. This is largely attributed to their non-specific, extracellular ligninolytic enzyme systems. In contrast, bacterial degradation, while effective for some azo dyes, can sometimes result in the accumulation of potentially carcinogenic aromatic amines.

Comparative Degradation Efficiency: A Data-Driven Overview

Direct comparative studies on the degradation of Direct Green 6 by specific bacterial and fungal strains are limited. However, by compiling data from studies on Direct Green 6 and structurally similar direct dyes, a comparative picture emerges.

| Microorganism Type | Species | Dye | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time | Reference |

| Bacterium | Pseudomonas desmolyticum | Direct Blue 6 | 100 | 100% | 72 hours | [1] |

| Bacterium | Bacillus subtilis | Direct Green-PLS | Not Specified | 99.05% | Not Specified | [2] |

| Fungus | Trametes versicolor | Direct Green 6 | Not Specified | Investigated, but specific % not provided | Not Specified | [3] |

| Microalga (Eukaryote) | Chlorella vulgaris | Direct Green 6 | 200 | 78.4% | Not Specified | [4] |

Note: Direct Blue 6 is a benzidine-based diazo dye structurally related to Direct Green 6. "Direct Green-PLS" is a commercial name, and its exact identity as C.I. 30295 requires confirmation, though the high degradation by a well-known degrader like B. subtilis is noteworthy.

The data, though not a direct head-to-head comparison, indicates that both bacterial and eukaryotic microorganisms can achieve significant degradation of Direct Green 6 and related dyes. The complete degradation of a related direct dye by Pseudomonas desmolyticum highlights the potential of specific bacterial strains.[1] However, the broader enzymatic machinery of fungi often makes them more effective against a wider range of complex dyes.

Mechanistic Insights: Two Distinct Strategies for Azo Dye Degradation

The divergent degradation efficiencies of bacteria and fungi can be attributed to their fundamentally different enzymatic approaches to breaking down azo dyes.

Bacterial Degradation: A Two-Step Reductive and Oxidative Process

Bacteria typically employ a two-stage mechanism for azo dye degradation. The initial and critical step is the reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions. This is primarily carried out by intracellular or membrane-bound enzymes called azoreductases . This cleavage results in the formation of colorless aromatic amines, which may be more toxic than the parent dye. The second stage involves the aerobic degradation of these aromatic amines by other bacterial species or by the same bacteria under aerobic conditions, a process often mediated by oxidoreductases like mono- and dioxygenases. A sequential anaerobic-aerobic treatment is often the most effective strategy for complete bacterial mineralization of azo dyes.

Caption: Bacterial degradation pathway for azo dyes.

Fungal Degradation: Extracellular Ligninolytic Powerhouses

Fungi, particularly white-rot fungi such as Trametes versicolor and Phanerochaete chrysosporium, utilize a different and often more direct approach. They secrete a suite of powerful, non-specific extracellular enzymes known as lignin-modifying enzymes (LMEs). These include:

-

Laccases: Multi-copper oxidases that can oxidize a broad range of phenolic compounds and aromatic amines.

-

Manganese Peroxidases (MnP): Heme-containing peroxidases that oxidize Mn(II) to Mn(III), which in turn can oxidize a wide variety of organic compounds.

-

Lignin Peroxidases (LiP): Heme peroxidases with a high redox potential, capable of oxidizing non-phenolic aromatic compounds.

These enzymes generate highly reactive free radicals that initiate a cascade of oxidative reactions, leading to the cleavage of the azo bond and the aromatic rings of the dye molecule. This process is generally aerobic and can lead to complete mineralization of the dye without the significant accumulation of toxic intermediates.

Caption: Fungal degradation pathway for azo dyes.

Experimental Protocols for Assessing Degradation Efficiency

For researchers aiming to evaluate the degradation of Direct Green 6 by microbial strains, the following protocols provide a standardized framework.

Protocol 1: Isolation and Screening of Dye-Degrading Microorganisms

Caption: Workflow for isolating dye-degrading microbes.

-

Sample Collection: Collect soil or water samples from sites contaminated with textile effluents.

-

Enrichment: Inoculate a nutrient-rich medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi) containing a low concentration of Direct Green 6 (e.g., 50 mg/L) with the collected sample. Incubate under appropriate conditions (e.g., 30-37°C, shaking at 120-150 rpm) for several days to enrich for dye-tolerant and potentially degrading microorganisms.

-

Isolation: Perform serial dilutions of the enrichment culture and plate onto solid agar medium (Nutrient Agar or Potato Dextrose Agar) containing Direct Green 6.

-

Screening: Incubate the plates and observe for the formation of clear zones (halos) around microbial colonies, indicating dye degradation.

-

Pure Culture: Isolate colonies showing significant decolorization zones and subculture them to obtain pure strains.

Protocol 2: Quantitative Decolorization Assay in Liquid Culture

-

Inoculum Preparation: Grow the isolated bacterial or fungal strain in a suitable liquid medium without the dye until it reaches the mid-logarithmic growth phase.

-

Experimental Setup: Prepare Erlenmeyer flasks containing a defined mineral salts medium (MSM) supplemented with a carbon source (e.g., glucose) and the desired concentration of Direct Green 6 (e.g., 100 mg/L).

-

Inoculation: Inoculate the flasks with a standardized amount of the prepared inoculum. Include an un-inoculated flask with the dye medium as a control.

-

Incubation: Incubate the flasks under optimal conditions (temperature, pH, and agitation) for the specific microorganism.

-

Sampling: At regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours), withdraw an aliquot from each flask.

-

Analysis by UV-Vis Spectrophotometry:

-

Centrifuge the collected samples to pellet the microbial biomass.

-

Measure the absorbance of the supernatant at the maximum wavelength (λmax) of Direct Green 6 (typically around 630 nm).

-

Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

-

Protocol 3: Analysis of Degradation Products by HPLC

For a more in-depth analysis beyond decolorization, High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify the disappearance of the parent dye and the appearance of degradation byproducts.

-

Sample Preparation: Use the supernatant collected from the decolorization assay.

-

HPLC System: A typical system would consist of a C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The specific gradient program will need to be optimized.

-

Detection: A UV-Vis or Diode Array Detector (DAD) set to monitor multiple wavelengths, including the λmax of Direct Green 6 and the expected absorption ranges of its aromatic amine byproducts.

-

Analysis: Compare the chromatograms of the treated samples with the control and with standards of the parent dye and potential metabolites. The disappearance of the Direct Green 6 peak and the emergence of new peaks indicate degradation.

Conclusion and Future Perspectives

The bioremediation of Direct Green 6 is a promising and environmentally friendly alternative to conventional treatment methods. While both bacteria and fungi have demonstrated the ability to degrade this and similar azo dyes, fungi, with their powerful extracellular ligninolytic enzymes, appear to hold an advantage in the complete mineralization of these complex pollutants.

Future research should focus on:

-

Direct Comparative Studies: Conducting head-to-head comparisons of the degradation efficiency of promising bacterial and fungal strains on Direct Green 6 under standardized conditions.

-

Consortia Development: Investigating the synergistic effects of mixed microbial consortia (bacterial-bacterial, fungal-fungal, or bacterial-fungal) to enhance degradation rates and completeness.

-

Genetic and Metabolic Engineering: Engineering microorganisms to overexpress key degradative enzymes or to have enhanced tolerance to high dye concentrations.

-

Process Optimization: Optimizing bioreactor design and operating parameters for large-scale industrial applications.

By advancing our understanding of these microbial processes, we can develop more effective and sustainable solutions for mitigating the environmental impact of the textile industry.

References

-

Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems. (2025). MDPI. [Link]

-

Biodegradation of Direct Blue 15 by free and immobilized Trametes versicolor. (2010). PubMed. [Link]

-

Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms. (2022). PMC. [Link]

-

Microbial degradation of textile industry effluents: A review. (2020). Pure and Applied Biology (PAB). [Link]

-

Lignocellulose degradation in bacteria and fungi: cellulosomes and industrial relevance. (2025). Frontiers. [Link]

-

Microbial degradation of dyes: An overview. (2020). Bioresource Technology. [Link]

-

A Comprehensive Review on Microbial Bioremediation of Industrial Dye. (2025). SSRN. [Link]

-

Bacillus subtilis: As an Efficient Bacterial Strain for the Reclamation of Water Loaded with Textile Azo Dye, Orange II. (2022). PMC. [Link]

-

Synergistic bioremediation: Fungal-bacterial partnership degrades LDPE microplastics twice as fast. (2024). PMC. [Link]

-

Biodegradation of benzidine based dye Direct Blue-6 by Pseudomonas desmolyticum NCIM 2112. (2007). PubMed. [Link]

Sources

- 1. Biodegradation of benzidine based dye Direct Blue-6 by Pseudomonas desmolyticum NCIM 2112 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bacillus subtilis: As an Efficient Bacterial Strain for the Reclamation of Water Loaded with Textile Azo Dye, Orange II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biodegradation of Direct Blue 15 by free and immobilized Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Comparative Guide: Verifying Purity of Commercial Diamine Green B Using LC-MS

Executive Summary

Diamine Green B (C.I.[1][2][3] Direct Green 6) is a disulfonated bis-azo dye critical for specific biological staining and industrial applications. However, commercial preparations are notoriously impure, often containing significant loads of inorganic salts (sodium sulfate/chloride), synthesis intermediates (mono-azo byproducts), and structural isomers that standard UV-Vis spectrophotometry cannot detect.

This guide details why Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior standard for purity verification compared to traditional optical methods. We provide a validated protocol using ESI-negative mode MS to quantify organic purity and identify specific contaminants, ensuring reproducibility in sensitive research applications.

Part 1: The Technical Challenge

The Molecule: Diamine Green B[4][5]

-

Structure: Disulfonated bis-azo compound (

) -

Molecular Weight: ~812.70 Da (Disodium salt)[2]

Why Commercial Batches Fail

Commercial azo dyes are synthesized via coupling reactions that are rarely taken to 100% completion. To precipitate the dye, manufacturers use "salting out" (adding massive amounts of NaCl or

-

"Salt Blindness": A sample can be 40% dye and 60% salt. UV-Vis will show a "pure" spectrum, just at a lower intensity, which researchers often mistake for concentration differences rather than purity issues.

-

Isomeric Confusion: Synthesis byproducts often have the same molecular weight (isomers) but different staining properties. UV-Vis cannot distinguish these.

-

Degradation: Azo linkages are susceptible to reduction. Breakdown products (aromatic amines) are often toxic and non-chromogenic in the visible range.

Part 2: Methodology Comparison